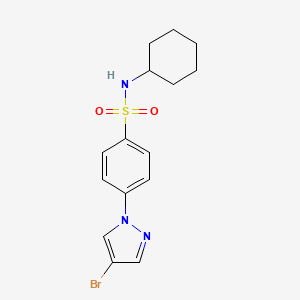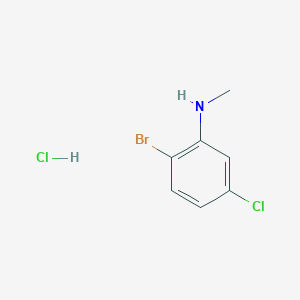
2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride
Overview
Description
“2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8Cl3NO and a molecular weight of 336.60 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride” is defined by its molecular formula, C16H8Cl3NO . Unfortunately, the specific structural details or a diagram of the molecule were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Regiospecific Synthesis : A study by Rotzoll et al. (2010) explores the regiospecific synthesis of 2,4-disubstituted quinolines, including 2-(2,4-Dichlorophenyl)quinoline derivatives, through a microwave-assisted one-pot process. This method is efficient for creating derivatives with intense blue emission upon UV excitation (Rotzoll et al., 2010).
Crystal Structure Analysis : De Souza et al. (2015) examined the crystal structures of isomeric quinolines, including those with dichlorophenyl groups. The study highlights the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in these structures (De Souza et al., 2015).
Optical and Electronic Properties
Structural and Optical Properties : Zeyada et al. (2016) investigated the structural and optical properties of quinoline derivatives, including 2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride. The study provides insights into the electronic transitions and optical energy gaps of these compounds (Zeyada et al., 2016).
Photovoltaic Properties : The photovoltaic properties of quinoline derivatives were explored by Zeyada et al. (2016), indicating their potential application in organic–inorganic photodiode fabrication. The study shows how the substitution groups, such as chlorophenyl, can improve the diode parameters (Zeyada et al., 2016).
Green Chemistry and Catalysis
Green Solvent Synthesis : Nasseri et al. (2015) demonstrated the synthesis of quinoline derivatives using niobium (V) chloride in glycerol, a green solvent. This method shows an environmentally friendly approach to synthesizing such compounds (Nasseri et al., 2015).
Deep Eutectic Solvent Synthesis : Chen et al. (2020) reported the synthesis of 2,4-disubstituted quinolines in deep eutectic solvents, offering a sustainable and efficient method for their production. The study emphasizes the use of non-traditional solvents in chemical synthesis (Chen et al., 2020).
Bioactive Compound Development
- Kinase Inhibitory Activity : Boschelli et al. (2001) identified 2-(2,4-Dichlorophenyl)quinoline derivatives as inhibitors of Src kinase. This finding is significant for the development of compounds with potential biological activity, particularly in cancer research (Boschelli et al., 2001).
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-9-5-6-11(13(18)7-9)15-8-12(16(19)21)10-3-1-2-4-14(10)20-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSKMDFRLRYUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















